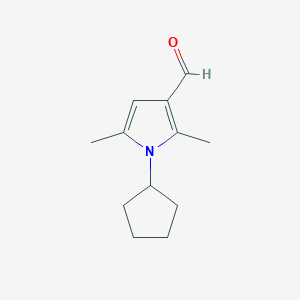

1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopentyl-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-7-11(8-14)10(2)13(9)12-5-3-4-6-12/h7-8,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJZOGKWLNXARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CCCC2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390073 | |

| Record name | 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326916-19-2 | |

| Record name | 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Executive Summary

1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a key heterocyclic building block, recognized for its role as a crucial intermediate in the synthesis of complex pharmaceutical agents, notably in the development of advanced kinase inhibitors for therapeutic applications.[1] This guide provides a comprehensive, technically-grounded elucidation of a robust and efficient two-step synthetic pathway for this target molecule. The synthesis leverages two cornerstone reactions of heterocyclic chemistry: the Paal-Knorr pyrrole synthesis and the Vilsmeier-Haack formylation. By detailing the mechanistic underpinnings, providing field-proven experimental protocols, and presenting quantitative data, this document serves as an essential resource for researchers, chemists, and professionals in drug development engaged in the synthesis of functionalized pyrrole scaffolds.

Strategic Overview: A Two-Step Synthetic Approach

The synthesis of this compound is most logically and efficiently achieved through a two-step sequence. This strategy is predicated on first constructing the core N-substituted pyrrole ring, followed by the regioselective introduction of the carbaldehyde functional group.

-

Step 1: Paal-Knorr Pyrrole Synthesis: Formation of the intermediate, 1-cyclopentyl-2,5-dimethyl-1H-pyrrole, via the condensation of 2,5-hexanedione and cyclopentylamine.

-

Step 2: Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the pyrrole ring to yield the final target molecule.

This pathway is selected for its high efficiency, use of readily available starting materials, and reliable, scalable reaction conditions.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals the strategic selection of the Vilsmeier-Haack and Paal-Knorr reactions as the foundational transformations. The formyl group is retrosynthetically cleaved, pointing to a Vilsmeier-Haack reaction on the corresponding pyrrole. Subsequently, the pyrrole ring itself is deconstructed via the Paal-Knorr disconnection, identifying a 1,4-dicarbonyl and a primary amine as the precursors.

Caption: Mechanistic flow of the Paal-Knorr pyrrole synthesis.

Detailed Experimental Protocol

Objective: To synthesize 1-cyclopentyl-2,5-dimethyl-1H-pyrrole.

Materials:

-

2,5-Hexanedione (Acetonylacetone)

-

Cyclopentylamine

-

Glacial Acetic Acid

-

Toluene

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1.0 eq), cyclopentylamine (1.1 eq), and glacial acetic acid (0.5 eq).

-

Add toluene as the solvent (approx. 2 M concentration with respect to the diketone).

-

Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 3-4 hours. [2]Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield the pure 1-cyclopentyl-2,5-dimethyl-1H-pyrrole as a colorless to pale yellow oil.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material 1 | 2,5-Hexanedione | [3] |

| Starting Material 2 | Cyclopentylamine | - |

| Catalyst | Glacial Acetic Acid | [4] |

| Solvent | Toluene | [2] |

| Reaction Temperature | 110-120 °C (Reflux) | [2] |

| Typical Yield | 85-95% | [5] |

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. [6][7]It employs a formylating agent, the Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).

Mechanistic Insight

The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of DMF and POCl₃. [8]The electron-rich 1-cyclopentyl-2,5-dimethyl-1H-pyrrole then acts as a nucleophile, attacking the Vilsmeier reagent. The positions C2 and C5 are sterically hindered and electronically activated by the methyl groups, directing the electrophilic substitution to the C3 (or C4) position. This attack forms a sigma complex, which subsequently rearomatizes by losing a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product. [8][9]

Caption: Mechanistic flow of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

1-Cyclopentyl-2,5-dimethyl-1H-pyrrole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus Oxychloride (POCl₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [10]* Sodium Acetate Trihydrate

-

Ice

Procedure:

-

Caution: This reaction is exothermic and moisture-sensitive. Perform in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool N,N-dimethylformamide (DMF, 1.2 eq) to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Add a solution of 1-cyclopentyl-2,5-dimethyl-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DCM or DCE to the Vilsmeier reagent dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-50 °C for 1-2 hours. Monitor completion by TLC.

-

Cool the reaction mixture back down in an ice bath. For the workup, slowly and cautiously add a pre-prepared, cold aqueous solution of sodium acetate trihydrate (approx. 4-5 eq in water) to hydrolyze the iminium salt and neutralize the acid. [10]8. Stir the resulting mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure this compound as a solid.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole | - |

| Reagent 1 | Phosphorus Oxychloride (POCl₃) | [8] |

| Reagent 2 | N,N-Dimethylformamide (DMF) | [8] |

| Solvent | Dichloromethane (DCM) | [10] |

| Reaction Temperature | 0 °C to 50 °C | [10] |

| Typical Yield | 70-85% | [2] |

| Product CAS Number | 326916-19-2 | [11] |

| Molecular Formula | C₁₂H₁₇NO | [11] |

| Molecular Weight | 191.27 g/mol | [11] |

Overall Synthesis Workflow

The complete synthesis is a streamlined process from commercially available precursors to the final functionalized pyrrole, involving two distinct reaction and purification stages.

Caption: Comprehensive workflow from starting materials to final product.

Conclusion

The described two-step synthesis provides a reliable, high-yield, and scalable pathway to this compound. By leveraging the Paal-Knorr condensation and Vilsmeier-Haack formylation, this guide offers a validated and mechanistically understood approach for producing a high-value intermediate essential for pharmaceutical research and development. The detailed protocols and process insights contained herein are designed to enable researchers to confidently and successfully replicate this synthesis in their own laboratory settings.

References

-

Wikipedia. Hexane-2,5-dione . Wikipedia. [Link]

-

Reaction Chemistry & Engineering. Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor . Royal Society of Chemistry. [Link]

-

PrepChem.com. Preparation of 2,5-hexanedione . PrepChem.com. [Link]

- Google Patents. US3819714A - Process for preparing 2,5-hexanedione.

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis . Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis . Organic Chemistry Portal. [Link]

-

Chinese Chemical Letters. An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media . Elsevier. [Link]

-

MySkinRecipes. This compound . MySkinRecipes. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction . Chemistry Steps. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction . Organic Chemistry Portal. [Link]

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . IJPSR. [Link]

-

YouTube. VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 . Jagriti Sharma. [Link]

-

Journal of the Chemical Society C: Organic. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles . Royal Society of Chemistry. [Link]

-

Molecules. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents . MDPI. [Link]

-

Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu . Syrris. [Link]

-

ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF . ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Applications of 2-Fluoroethyl Bromide (CAS 762-49-2) . Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Organic Syntheses. 2,5-dimethylpyrrole . Organic Syntheses. [Link]

-

ResearchGate. Synthetic approaches for pyrrole-3-carbaldehydes . ResearchGate. [Link]

-

ResearchGate. Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette . ResearchGate. [Link]

-

ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents | Download Table . ResearchGate. [Link]

-

Molecules. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene . MDPI. [Link]

-

ResearchGate. Synthesis of 2,5-dimethylsubstitutedphenyl/benzyl-1H-pyrrole-3/4-mono/dicarbaldehydes. Reagents and conditions: a acetic acid, reflux 110–120 °C, 30 min. b DMF, POCl3, 2–4 h . ResearchGate. [Link]

-

National Institutes of Health. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy . National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Pyrrole-2-carboxaldehyde . Organic Syntheses. [Link]

-

National Institutes of Health. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) . National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities . National Center for Biotechnology Information. [Link]

-

Arkivoc. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives . Arkivoc. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. re.public.polimi.it [re.public.polimi.it]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS Number: 326916-19-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. As a Senior Application Scientist, my objective is to synthesize the available technical data with practical, field-proven insights into its synthesis, characterization, and potential applications. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to effectively utilize this versatile intermediate in their drug discovery and development endeavors.

Introduction and Significance

This compound, with the CAS number 326916-19-2, is a polysubstituted pyrrole derivative. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this compound—a cyclopentyl group at the N-1 position, methyl groups at C-2 and C-5, and a carbaldehyde at C-3—renders it a valuable intermediate for the synthesis of complex molecular architectures.

Notably, this compound is frequently cited as a key starting material in the development of kinase inhibitors for cancer therapy[1]. The formyl group at the C-3 position is a versatile chemical handle, allowing for a variety of subsequent chemical transformations to build out the pharmacophore of a potential drug candidate. The N-cyclopentyl and C-2,5-dimethyl groups can influence the molecule's solubility, metabolic stability, and binding interactions with a target protein.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 326916-19-2 | [2][3] |

| Molecular Formula | C₁₂H₁₇NO | [2][3] |

| Molecular Weight | 191.27 g/mol | [2] |

| Appearance | Not specified (likely an oil or low-melting solid) | |

| Storage | 2-8°C, under inert atmosphere (e.g., argon) | [1] |

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is most logically approached via a two-step sequence:

-

Formation of the Pyrrole Ring: Construction of the N-substituted 2,5-dimethylpyrrole core.

-

Formylation: Introduction of the carbaldehyde group at the C-3 position.

For the initial pyrrole synthesis, the Paal-Knorr synthesis is the most direct and widely employed method. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this case, 2,5-hexanedione and cyclopentylamine are the logical precursors.

For the subsequent formylation of the electron-rich pyrrole ring, the Vilsmeier-Haack reaction is the method of choice. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic or heteroaromatic ring.

Experimental Protocols

Step 1: Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole

The Paal-Knorr synthesis is a robust and high-yielding method for the preparation of substituted pyrroles[4]. The reaction proceeds by the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or slightly acidic conditions.

Reaction Scheme:

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1.0 equivalent) and cyclopentylamine (1.0-1.2 equivalents).

-

The reaction can often be performed neat (solvent-free) or in a suitable solvent such as ethanol or glacial acetic acid to facilitate mixing and heat transfer.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If performed neat, dilute the mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic phase sequentially with water and brine to remove any unreacted amine and water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyclopentyl-2,5-dimethyl-1H-pyrrole.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Excess Amine: A slight excess of the amine can be used to ensure complete consumption of the diketone.

-

Acid Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like acetic acid can accelerate the rate of condensation.

-

Solvent Choice: The choice of solvent can influence the reaction rate and workup procedure. A solvent-free approach is often preferred for its environmental benefits and simplicity.

Step 2: Vilsmeier-Haack Formylation of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like pyrroles[5][6][7]. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Reaction Scheme:

Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

-

Stir the mixture at 0 °C for 30-60 minutes.

-

To this pre-formed Vilsmeier reagent, add a solution of 1-cyclopentyl-2,5-dimethyl-1H-pyrrole (1.0 equivalent) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane (DCM) dropwise, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.

-

Basify the aqueous mixture with a solution of sodium hydroxide or sodium carbonate to a pH of 8-9.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so anhydrous conditions are crucial for its successful formation and reaction.

-

Low Temperature: The initial formation of the Vilsmeier reagent and its subsequent reaction with the pyrrole are exothermic. Low temperatures are necessary to control the reaction rate and prevent the formation of side products.

-

Aqueous Workup: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a critical step that occurs during the aqueous workup.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.5-10.0 ppm.- Pyrrole ring proton (C4-H) singlet around δ 6.0-6.5 ppm.- Quintet or multiplet for the N-cyclopentyl methine proton (CH) around δ 4.0-4.5 ppm.- Multiplets for the N-cyclopentyl methylene protons (CH₂) in the aliphatic region.- Two singlets for the C-2 and C-5 methyl protons (CH₃) around δ 2.2-2.5 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon (C=O) signal around δ 180-190 ppm.- Pyrrole ring carbons (C2, C3, C4, C5) in the aromatic region (δ 110-140 ppm).- N-cyclopentyl methine carbon (CH) around δ 55-65 ppm.- N-cyclopentyl methylene carbons (CH₂) in the aliphatic region.- C-2 and C-5 methyl carbons (CH₃) around δ 10-15 ppm. |

| IR (Infrared) | - Strong C=O stretching vibration for the aldehyde at ~1660-1680 cm⁻¹.- C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic protons.- C=C and C-N stretching vibrations characteristic of the pyrrole ring. |

| MS (Mass Spec) | - Molecular ion peak (M⁺) at m/z = 191. |

Applications in Drug Discovery

As previously mentioned, this compound is a valuable intermediate in the synthesis of kinase inhibitors. The aldehyde functionality can be readily converted into a variety of other functional groups, such as amines (via reductive amination), oximes, hydrazones, and can participate in condensation reactions to form larger heterocyclic systems.

While a specific drug synthesized from this exact starting material is not prominently documented in publicly available literature, its structural motifs are present in several known kinase inhibitors. For example, the pyrrolopyrimidine core, which can be constructed from pyrrole-3-carbaldehyde derivatives, is a common scaffold in many kinase inhibitors, including those targeting ITK (Interleukin-2-inducible T-cell kinase)[8]. The cyclopentyl group is also a common feature in kinase inhibitors, often occupying hydrophobic pockets in the ATP-binding site of the kinase.

The general strategy involves using the pyrrole-3-carbaldehyde as a scaffold to append other pharmacophoric elements that are crucial for kinase inhibition.

Conclusion

This compound is a strategically important building block for medicinal chemists. Its synthesis, achievable through a reliable two-step Paal-Knorr and Vilsmeier-Haack sequence, provides access to a versatile scaffold. The presence of multiple points for diversification allows for the exploration of a broad chemical space, particularly in the pursuit of novel kinase inhibitors. While detailed characterization data in the public domain is limited, the established reactivity of this compound class provides a solid foundation for its application in drug discovery programs.

References

- Google Patents. Pyrrolopyrimidine ITK inhibitors. US12297203B2.

-

Nanjing Nexus Chemical Co., Ltd. This compound, 326916-19-2. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- Patil, P. G., et al. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 3, no. 9, 2014, pp. 434-451.

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

MySkinRecipes. This compound. [Link]

-

Organic Syntheses. "2,5-dimethylpyrrole." [Link]

-

El-Mekabaty, A., et al. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, vol. 13, no. 38, 2023, pp. 26865-26901. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

- Google Patents. Salts of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)

-

Organic Syntheses. "Pyrrole-2-carboxaldehyde." [Link]

-

Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]

-

The Royal Society of Chemistry. Lawesson's Reagent-Promoted Deoxygenation of γ- Hydroxylactams or Succinimides for the Syntheses of Substituted Pyrroles - Supporting Information. [Link]

-

Google Patents. (12) United States Patent. [Link]

-

Hunan Hwatson Biotech Inc. This compound. [Link]

- Google Patents. Pyrrole compounds useful as kinase inhibitors. US20060173055A1.

-

ChemSynthesis. Pyrroles database - synthesis, physical properties. [Link]

- Google Patents. Pyrrolopyrimidine compounds and their uses. US8685980B2.

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Ramini, A., et al. "Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy." Molecules, vol. 29, no. 4, 2024, p. 861. [Link]

-

NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]

-

ResearchGate. Preparation of 2,5-dimethyl-1-phenylpyrrole. [Link]

-

National Center for Biotechnology Information. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

-

ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.. [Link]

-

NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]

-

NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]

- Google Patents. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

Sources

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. This compound,326916-19-2 [rovathin.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. US12297203B2 - Pyrrolopyrimidine ITK inhibitors - Google Patents [patents.google.com]

Spectral Analysis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Technical Guide

This technical guide provides a detailed analysis of the predicted spectral data for the compound 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of spectroscopy with data from structurally analogous compounds to offer a robust interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, making a thorough understanding of its spectral properties essential for its identification and characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a highly substituted pyrrole core, a five-membered aromatic heterocycle. The key structural features influencing its spectral properties are the N-cyclopentyl group, two methyl groups at positions 2 and 5, and a carbaldehyde (aldehyde) group at position 3. The interplay of these substituents dictates the electronic environment of each atom, resulting in a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. Predictions are based on established chemical shift ranges for pyrrole derivatives and cyclopentyl systems.[1][2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl ring, the methyl groups, the pyrrole ring, and the aldehyde.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aldehyde-H | 9.7 - 9.8 | Singlet (s) | 1H | The deshielding effect of the carbonyl group and the aromatic pyrrole ring places this proton significantly downfield. |

| Pyrrole-H (C4) | 6.8 - 6.9 | Singlet (s) | 1H | This aromatic proton is a singlet as there are no adjacent protons to couple with. |

| Cyclopentyl-H (N-CH) | 4.8 - 5.2 | Multiplet (m) | 1H | The proton directly attached to the nitrogen is expected to be the most downfield of the cyclopentyl protons due to the inductive effect of the nitrogen. |

| Methyl-H (C2-CH₃) | 2.3 - 2.4 | Singlet (s) | 3H | These protons are singlets as there are no adjacent protons. |

| Methyl-H (C5-CH₃) | 2.2 - 2.3 | Singlet (s) | 3H | Slightly upfield compared to the C2-methyl due to the electronic effect of the adjacent aldehyde group. |

| Cyclopentyl-H (CH₂) | 1.6 - 2.1 | Multiplet (m) | 8H | The remaining eight protons of the cyclopentyl ring will appear as a complex multiplet. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde (C=O) | 185 - 190 | The carbonyl carbon is highly deshielded and appears far downfield.[4] |

| Pyrrole (C2) | 138 - 142 | Quaternary carbon attached to a methyl group and adjacent to the nitrogen. |

| Pyrrole (C5) | 130 - 134 | Quaternary carbon attached to a methyl group. |

| Pyrrole (C3) | 128 - 132 | Quaternary carbon bearing the aldehyde group. |

| Pyrrole (C4) | 115 - 120 | The only CH carbon in the pyrrole ring. |

| Cyclopentyl (N-CH) | 55 - 60 | The carbon directly bonded to the nitrogen atom. |

| Cyclopentyl (CH₂) | 30 - 35 | The two carbons adjacent to the N-CH carbon. |

| Cyclopentyl (CH₂) | 24 - 28 | The two carbons beta to the N-CH carbon. |

| Methyl (C2-CH₃) | 13 - 15 | |

| Methyl (C5-CH₃) | 11 - 13 |

Structural and NMR Correlation Diagram:

Caption: Predicted ¹H and ¹³C NMR chemical shifts for key groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for this compound are listed below. These predictions are based on characteristic frequencies for aldehydes and substituted pyrroles.[5][6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 2960 - 2850 | C-H stretch (aliphatic) | Medium-Strong | Corresponds to the C-H bonds in the cyclopentyl and methyl groups. |

| 2820 - 2720 | C-H stretch (aldehyde) | Medium (often two bands) | A characteristic pair of absorptions for the aldehydic C-H bond. |

| 1660 - 1680 | C=O stretch (aldehyde) | Strong | The strong absorption of the carbonyl group is a key diagnostic feature. Conjugation with the pyrrole ring lowers the frequency from a typical saturated aldehyde. |

| 1550 - 1450 | C=C stretch (pyrrole ring) | Medium-Strong | Aromatic ring stretching vibrations. |

| 1400 - 1300 | C-H bend (methyl) | Medium | |

| 1250 - 1150 | C-N stretch | Medium |

Experimental Workflow for IR Spectroscopy:

Caption: Generalized workflow for obtaining an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₂H₁₇NO), the predicted mass spectral data are as follows:

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Interpretation |

| 191 | [M]⁺ | Molecular ion peak. |

| 190 | [M-H]⁺ | Loss of a hydrogen atom, likely from the aldehyde or a methyl group. |

| 162 | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for aldehydes. |

| 122 | [M-C₅H₉]⁺ | Loss of the cyclopentyl radical. |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |

Fragmentation Pathway:

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The predicted spectral data for this compound provide a comprehensive framework for its analytical characterization. The combination of NMR, IR, and MS data offers a detailed picture of its molecular structure, functional groups, and fragmentation behavior. This guide serves as a valuable resource for researchers working with this compound, enabling its unambiguous identification and facilitating its use in further synthetic applications.

References

-

Organic Chemistry Research. Regular Article. Link

-

SpectraBase. 2,5-dimethyl-3-pyrrolecarboxaldehyde. Link

-

Organic Communications. Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Link

-

ChemicalBook. Cyclopentyl chloride(930-28-9) 1H NMR spectrum. Link

-

ChemicalBook. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR. Link

-

Sigma-Aldrich. 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde AldrichCPR. Link

-

Supporting Information. Link

-

Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy. Link

-

Biosynth. 2,5-Dimethyl-1h-pyrrole-3-carbaldehyde. Link

-

NIST WebBook. Pyrrole. Link

-

Chemistry LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy. Link

-

ResearchGate. 1 H-NMR of 1,1-bis (3-nitrobenzoyloxy phenyl) cyclopentane (II). Link

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Link

-

RSC Publishing. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Link

-

Canadian Science Publishing. Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Link

-

Sigma-Aldrich. 1H-Pyrrole-3-carbaldehyde. Link

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Link

-

ResearchGate. 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5). Link

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). Link

-

J-STAGE. Part III. Formation of Substituted Pyrrole-2-aldehydes by Reaction of Aldoses wit. Link

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. Link

-

Oregon State University. 13C NMR Chemical Shift. Link

-

NIST WebBook. 1H-Pyrrole-2-carboxaldehyde. Link

-

ChemicalBook. Methylcyclopentane(96-37-7) 1H NMR spectrum. Link

-

ChemicalBook. Pyrrole-2-carboxaldehyde(1003-29-8) IR2 spectrum. Link

-

chemicalbook. 2,5-DIMETHYL-1-PHENYL-1H-PYRROLE-3-CARBOXYLIC ACID synthesis. Link

-

AIP Publishing. Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model? Link

-

RSC Publishing. A General Synthesis of Pyrroles from Aldehydes and Ketones. Link

-

Wikipedia. Pyrrole. Link

-

SIELC Technologies. 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-. Link

Sources

- 1. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 2. hmdb.ca [hmdb.ca]

- 3. Methylcyclopentane(96-37-7) 1H NMR spectrum [chemicalbook.com]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 6. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Solubility of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative with potential applications in medicinal chemistry and drug development.[1][2] Its molecular structure, featuring a cyclopentyl group, two methyl groups, and a carbaldehyde functional group attached to a pyrrole ring, dictates its physicochemical properties, including its solubility in various organic solvents.[3] Understanding the solubility of this compound is paramount for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the predicted solubility of this compound, outlines a detailed protocol for its experimental determination, and discusses the implications of its solubility profile in the context of drug discovery and development.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound (Figure 1) contains both nonpolar and polar regions, suggesting a nuanced solubility profile.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol [3]

The nonpolar cyclopentyl and methyl groups contribute to its solubility in nonpolar organic solvents, while the polar carbaldehyde group and the pyrrole ring's nitrogen atom allow for interactions with polar solvents. Based on the analysis of its structure and comparison with similar pyrrole derivatives, a predicted solubility profile is presented in Table 1.[4] For instance, a related compound, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, is known to be soluble in common organic solvents like dichloromethane and chloroform and insoluble in water.[4] Given the nonpolar nature of the cyclopentyl group, similar behavior is anticipated for the title compound.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Good to Moderate | The nonpolar cyclopentyl and methyl groups will interact favorably with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate | High | These solvents can effectively solvate both the nonpolar and polar portions of the molecule. |

| Polar Protic | Ethanol, Methanol | Moderate | The aldehyde group can form hydrogen bonds with protic solvents, but the large nonpolar region may limit solubility. |

| Aqueous | Water | Insoluble to Very Low | The dominant nonpolar character of the molecule is expected to result in poor aqueous solubility.[4] |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most organic solids in liquid solvents increases with temperature.[5] This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that closely matches that of the solute will generally be a better solvent.

-

Presence of Impurities: The presence of impurities can either increase or decrease the solubility of a compound.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Experimental Determination of Solubility

A systematic approach is necessary for the accurate determination of the solubility of this compound. The following protocol outlines a standard procedure for qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol:

-

Add approximately 1-2 mg of this compound to a small test tube.

-

Add 0.5 mL of the test solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at room temperature.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: No apparent dissolution of the solid.

-

-

Repeat this procedure for a range of solvents from different classes (nonpolar, polar aprotic, polar protic).

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Protocol:

-

Prepare a saturated solution of this compound in the desired solvent by adding an excess of the compound to a known volume of the solvent in a sealed container.

-

Equilibrate the solution at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) with continuous stirring or agitation to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in g/L or mg/mL.

Caption: Impact of solubility on key stages of drug development.

Conclusion

References

-

BIOSYNCE. (2025). What is the solubility of pyrrole in different solvents? - Blog. [Link]

-

Pipzine Chemicals. (n.d.). 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Ataman Kimya. (n.d.). PYRROLE. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

Sources

Substituted Pyrrole Carbaldehydes: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrrole ring is a fundamental heterocyclic motif found in a vast array of natural products and clinically significant pharmaceuticals, including heme, chlorophyll, and the blockbuster drug Atorvastatin (Lipitor).[1][2] When functionalized with a carbaldehyde group, this scaffold gives rise to substituted pyrrole carbaldehydes, a class of compounds demonstrating a remarkable breadth of biological activities.[2][3] Their synthetic tractability allows for extensive structural diversification, making them a focal point in the search for novel therapeutic agents.[2][4][5] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of substituted pyrrole carbaldehydes, focusing on their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the causality behind experimental design and provide robust, validated protocols for their preclinical evaluation.

Synthetic Avenues: Forging the Core Scaffold

The biological potential of any chemical scaffold is contingent upon the ability to synthesize a diverse library of analogues. The aldehyde functionality at the C2 or C3 position of the pyrrole ring serves as a versatile synthetic handle for further modifications.[6] Several efficient methods have been developed to construct the core pyrrole carbaldehyde structure.

-

Multicomponent Reactions (MCRs): These elegant one-pot reactions offer a streamlined approach to complex pyrrole-3-carbaldehydes from simple, readily available starting materials.[4][6] For instance, a sequential MCR involving in-situ generated imines and succinaldehyde, followed by an oxidation step, provides direct access to N-arylpyrrole-3-carbaldehydes under mild, metal-free conditions, which is highly advantageous for pharmaceutical synthesis.[6]

-

Oxidative Annulation: Modern methods allow for the efficient synthesis of pyrrole-2-carbaldehydes through iodine/copper-mediated oxidative annulation.[7][8] This approach utilizes aryl methyl ketones, arylamines, and acetoacetate esters, with molecular oxygen serving as the terminal oxidant for the aldehyde group, representing a greener alternative to hazardous stoichiometric oxidants.[7]

-

Tandem Catalysis: A flexible strategy for synthesizing 1,5-substituted pyrrole-3-carbaldehydes involves a one-pot, three-component reaction of 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines.[5] This process proceeds through a sequential palladium-catalyzed Sonogashira coupling and a silver-mediated cyclization/annulation, demonstrating broad functional group tolerance.[4][5]

The choice of synthetic route is critical as it dictates the substitution patterns that can be readily accessed, directly influencing the subsequent structure-activity relationship (SAR) studies.

Antimicrobial Activity: A New Front Against Resistance

With the rise of antimicrobial resistance, there is an urgent need for novel antibacterial and antifungal agents.[9] Pyrrole-containing compounds, both natural and synthetic, have shown significant promise in this arena.[1][10]

Substituted pyrrole carbaldehydes have demonstrated activity against a range of pathogens. For example, Aconicaramide, a naturally derived pyrrole-2-carbaldehyde, showed moderate antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis.[11][12] Synthetic derivatives, such as 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl)-1H-pyrrole-3-carbaldehyde, have exhibited remarkable activity, with Minimum Inhibitory Concentrations (MICs) in the 32 to 64 µg/mL range.[10] This suggests that strategic substitution on the pyrrole core is key to enhancing potency.

Quantitative Data Summary: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of representative substituted pyrrole carbaldehydes against various microbial strains. Lower MIC values indicate higher potency.

| Compound/Class | Substitution | Test Organism | MIC (µg/mL) | Reference |

| Aconicaramide (63) | N-(l-prolyl)-5-hydroxymethyl | S. aureus | 800 | [12] |

| Aconicaramide (63) | N-(l-prolyl)-5-hydroxymethyl | S. epidermidis | 400 | [11] |

| Pyrrole-3-carboxaldehyde Derivative | 1-(4-Methoxyphenyl)-5-phenyl-2-(thiophen-2-yl) | Various Bacteria | 32 - 64 | [10] |

| Armeniaspirol Analogues | N-desmethyl / 9-deschloro | E. faecium, E. faecalis | Reduced Activity | [10] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Caption: Standard workflow for the Broth Microdilution Assay to determine MIC.

Anticancer Potential: Targeting Malignant Cells

The pyrrole scaffold is a cornerstone of several anticancer drugs, highlighting its privileged status in oncology research.[13][14] A growing body of evidence reveals that substituted pyrrole-2-carbaldehydes possess significant cytotoxic potential against a variety of human cancer cell lines.[15] Their mechanisms often involve inducing apoptosis (programmed cell death) and arresting the cell cycle.[14][16]

Studies have shown that specific substitution patterns are critical for potency. For example, certain alkynylated pyrrole derivatives demonstrate potent cytotoxicity against glioblastoma (U251) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range.[15] Natural products like Marinopyrrole A also exhibit potent activity against colon cancer cells (HCT-116).[15]

Quantitative Data Summary: Cytotoxic Activity

The cytotoxic activity of various substituted pyrrole carbaldehydes is summarized below. The IC50 value represents the concentration required to inhibit 50% of cell growth; lower values indicate greater potency.

| Compound/Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Alkynylated Pyrrole (12l) | Varies | U251 (Glioblastoma) | 2.29 ± 0.18 | [15] |

| Alkynylated Pyrrole (12l) | Varies | A549 (Lung Cancer) | 3.49 ± 0.30 | [15] |

| Dimeric Pyrrole Alkaloid | Lepipyrrolin A | SMMC-7721 (Hepatocellular Carcinoma) | 16.78 ± 0.49 | [15] |

| Marinopyrrole A | Varies | HCT-116 (Colon Cancer) | ~6.1 | [15] |

Hypothetical Mechanism of Action: Kinase Inhibition Pathway

Many anticancer agents function by inhibiting protein kinases that are crucial for cancer cell survival and proliferation. A plausible mechanism for a cytotoxic pyrrole carbaldehyde could involve the inhibition of such a pathway, leading to apoptosis.

Caption: Hypothetical pathway showing kinase inhibition by a pyrrole derivative.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Pyrrole derivatives have been investigated as anti-inflammatory agents, often through their ability to inhibit enzymes like cyclooxygenase (COX).[17][18][19] Some substituted pyrrole carbaldehydes have shown interesting analgesic and anti-inflammatory activity in vivo.[17] For instance, 5-ethoxymethyl-pyrrolemarumine, isolated from the Hosta plant, demonstrated significant anti-inflammatory activity against LPS-induced stress with an IC50 value of 8.6 ± 0.7 μM, which is comparable to the positive control.[11]

The evaluation of anti-inflammatory potential can be conducted using various in vitro and in vivo models, such as the carrageenan-induced paw edema model in rats or in vitro assays that measure the inhibition of protein denaturation, a hallmark of inflammation.[20][21][22]

Structure-Activity Relationship (SAR) Insights

Synthesizing the data from various biological assays allows for the development of a structure-activity relationship (SAR), which is crucial for rational drug design.

-

Impact of Substituents: For antimicrobial activity, the presence of specific substituents like methyl and chloro groups on the pyrrole ring can be critical for potency, as seen in armeniaspirols.[10] For anticancer activity, the addition of alkynyl groups has been shown to confer potent cytotoxicity.[15]

-

Role of the Carbaldehyde: The carbaldehyde group is not merely a synthetic handle. In some cases, it can be part of the key pharmacophore. For example, studies on pyrrole carbaldehydes as inhibitors of the enoyl-ACP reductase enzyme, a target for antitubercular drugs, suggest the aldehyde is a powerful template for inhibitor design.[23]

-

Positional Isomerism: The position of the carbaldehyde (C2 vs. C3) and other substituents can dramatically alter the biological activity profile, highlighting the importance of regioselective synthesis methods.

Detailed Experimental Protocols

For researchers aiming to validate the biological activity of novel substituted pyrrole carbaldehydes, adherence to standardized protocols is paramount for generating reproducible and reliable data.

Protocol: Broth Microdilution Assay for MIC Determination

This method is a gold standard for determining the minimum inhibitory concentration (MIC) of a potential antimicrobial agent.[24][25]

1. Preparation of Bacterial Inoculum: a. Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate. b. Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the culture at 37°C until its turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[24] d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[24]

2. Preparation of Compound Dilutions: a. Prepare a concentrated stock solution of the test compound in an appropriate solvent (e.g., DMSO). b. In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in the broth medium to achieve the desired concentration range.[26]

3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include necessary controls: a positive control (bacteria with no compound), a negative control (broth medium only), and a vehicle control (bacteria with the highest concentration of the solvent used).[24][26] c. Seal the plate and incubate at 37°C for 16-20 hours.[24]

4. Determination of MIC: a. Following incubation, visually inspect the plate for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[25][26]

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][27]

1. Cell Culture and Seeding: a. Culture human cancer cell lines (e.g., A549, HCT-116) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[15] b. Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

2. Compound Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. The final solvent concentration (e.g., DMSO) should typically not exceed 0.5% (v/v).[28] b. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. c. Include a vehicle control (cells treated with the solvent only) and a blank control (medium only).[28] d. Incubate the plate for a specified period (e.g., 48 or 72 hours).[15]

3. MTT Addition and Formazan Solubilization: a. After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[24] b. Incubate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[24] c. Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[28]

4. Data Acquisition and Analysis: a. Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the IC50 value by plotting a dose-response curve.[28]

Conclusion and Future Perspectives

Substituted pyrrole carbaldehydes represent a versatile and highly promising scaffold in the field of drug discovery. Their demonstrated efficacy across antimicrobial, anticancer, and anti-inflammatory domains warrants continued investigation. Future research should focus on:

-

Expanding Chemical Diversity: Utilizing modern synthetic methods to create novel libraries with unexplored substitution patterns to refine SAR and discover new biological activities.

-

Mechanism of Action Studies: Moving beyond initial screening to elucidate the specific molecular targets and pathways modulated by the most potent compounds.

-

Improving Pharmacokinetic Properties: Optimizing lead compounds to enhance their drug-like properties (solubility, stability, bioavailability) for potential in vivo studies.

The systematic approach outlined in this guide—combining rational synthesis, robust biological evaluation, and detailed SAR analysis—will be instrumental in unlocking the full therapeutic potential of this remarkable class of molecules.

References

- Ghosh, S., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing.

- BenchChem. (n.d.). Unveiling the Cytotoxic Potential of Substituted Pyrrole-2-Carbaldehydes: A Comparative Analysis. Benchchem.

- Yu, B., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters.

- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.

- Ohashi, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH.

- Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal.

- Al-Shabib, N. A., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.

- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.

- Battilocchio, C., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. PubMed.

- Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate.

- Ghosh, S., et al. (n.d.). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate.

- van der Westhuyzen, R., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.

- Nieto, M. A. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.

- Yu, B., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. ACS Publications.

- Gaba, M., et al. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

- Ohashi, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI.

- N.A. (n.d.). Screening models for inflammatory drugs. Slideshare.

- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Derivatives. Benchchem.

- Flores-Samaniego, A., et al. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.

- N.A. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate.

- Vogel, H. G. (n.d.). Screening Methods for Antiinflammatory Agents. Pharmacognosy.

- BenchChem. (n.d.). Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues. Benchchem.

- Habib, S. I., et al. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Scholars Research Library.

- N.A. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed.

- N.A. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher.

- Wikipedia. (n.d.). Pyrrole. Wikipedia.

- Nieto, M. A. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.

- N.A. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate.

- Al-Ostath, A., et al. (n.d.). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed.

- Al-Ostath, A., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed.

- Ganot, N., et al. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.

- N.A. (n.d.). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity | Request PDF. ResearchGate.

- Mateev, E. (n.d.). (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate.

- Fung, H. Y. J., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed.

- N.A. (n.d.). Design and development of pyrrole carbaldehyde: An effective pharmacophore for enoyl-ACP reductase | Request PDF. ResearchGate.

- Mateev, E., et al. (n.d.). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed.

- Sarg, M. T. M., et al. (n.d.). Synthesis of new pyrroles of potential anti-inflammatory activity. PubMed.

- Sarg, M. T. (2015). (PDF) Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. ResearchGate.

- N.A. (n.d.). ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. j-stage.

- Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. ACS Publications.

- N.A. (n.d.). Pyrrole Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate.

- Singh, V., et al. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing.

- N.A. (n.d.). (PDF) Synthesis, Structure, and Complexing Ability of Pyrrole-2-Carbaldehyde Ferrocenoylhydrazone. ResearchGate.

- Elettra, B., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. MDPI.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 7. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Screening models for inflammatory drugs | PPTX [slideshare.net]

- 21. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 22. pharmacy180.com [pharmacy180.com]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of multi-targeted kinase inhibitors. While the definitive first synthesis is not explicitly documented in a standalone publication, its emergence is intrinsically linked to the development of the anti-cancer drug Sunitinib. This guide will detail the plausible synthetic routes, grounded in established organic chemistry principles, and explore the compound's critical role in the broader context of medicinal chemistry and drug development.

Introduction: A Building Block for Kinase Inhibitors

This compound (Figure 1) is a substituted pyrrole derivative that has gained significance as a crucial precursor in the synthesis of complex heterocyclic molecules with therapeutic applications. Its molecular structure, featuring a reactive carbaldehyde group and a lipophilic cyclopentyl moiety, makes it an ideal building block for creating targeted kinase inhibitors. Kinase inhibitors are a class of drugs that block the action of kinases, enzymes that play a central role in cell signaling and growth. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure and identifying information for the target compound.

Historical Context: Emergence alongside Sunitinib

The history of this compound is not one of a standalone discovery but rather an integral part of the developmental journey of Sunitinib (marketed as Sutent®). Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).

The foundational patents for Sunitinib and related pyrrole-substituted 2-indolinone protein kinase inhibitors, such as WO 2001/060814 and its US equivalent 6,573,293, describe the synthesis of a variety of pyrrole intermediates.[1][2] While these initial patents may not explicitly detail the synthesis of the cyclopentyl derivative, they lay the chemical groundwork. The general synthetic strategies disclosed in these patents for analogous compounds strongly suggest the methods by which this compound was likely first prepared. Later patents aimed at optimizing the Sunitinib synthesis often reference these earlier methods and introduce modifications to improve yield and purity.[3]

The rationale for the inclusion of the N-cyclopentyl group in this intermediate was likely driven by structure-activity relationship (SAR) studies during the lead optimization phase of Sunitinib's development. The cyclopentyl group can provide a desirable balance of lipophilicity and conformational rigidity, potentially enhancing the binding affinity of the final drug molecule to its target kinases.

Synthetic Pathways: A Two-Stage Approach

The synthesis of this compound can be logically dissected into two primary transformations:

-

Formation of the Pyrrole Ring: The construction of the 1-cyclopentyl-2,5-dimethyl-1H-pyrrole core.

-

Formylation: The introduction of the carbaldehyde group at the 3-position of the pyrrole ring.

Stage 1: Synthesis of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole via Paal-Knorr Synthesis

The most direct and widely used method for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds is the Paal-Knorr synthesis.[4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, cyclopentylamine.

Figure 2: Paal-Knorr Synthesis of the Pyrrole Core

Sources

- 1. US8501962B2 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 2. WO2009157011A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 3. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

theoretical calculations on 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

An In-Depth Technical Guide to the Theoretical Investigation of 1-Cyclopentyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a key intermediate in the synthesis of pharmaceuticals such as kinase inhibitors.[1] We delve into the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for performing robust in-silico analyses. The methodologies outlined herein are designed to predict molecular characteristics that can guide synthetic efforts and inform structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery pipeline.

Introduction: The Convergence of Pyrrole Chemistry and Computational Science

The Privileged Pyrrole Scaffold

The pyrrole ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" for designing molecules that interact with diverse biological targets.[2][4] Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5]

Profile of this compound

The target of this guide, this compound (Molecular Formula: C₁₂H₁₇NO), serves as a critical building block in organic synthesis.[6] Its specific substitution pattern—a bulky cyclopentyl group at the N1 position, methyl groups at C2 and C5, and a reactive carbaldehyde at C3—makes it an ideal precursor for creating complex heterocyclic systems. Notably, it is a key intermediate in the development of kinase inhibitors for cancer therapy, where the pyrrole core often serves as a hinge-binding motif.[1] Understanding its intrinsic properties is paramount for optimizing reaction conditions and designing next-generation analogs.

The Predictive Power of Theoretical Calculations

In modern drug development, computational chemistry is an indispensable tool.[7] Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow for the detailed investigation of molecular properties before a single gram of compound is synthesized.[7][8] This in-silico approach provides invaluable insights into:

-

Molecular Geometry: Predicting the most stable three-dimensional conformation.

-

Electronic Structure: Understanding reactivity, stability, and intermolecular interaction sites.

-

Spectroscopic Signatures: Simulating IR, Raman, and UV-Vis spectra to aid in experimental characterization.

By leveraging these predictive capabilities, researchers can screen virtual libraries, rationalize mechanistic pathways, and prioritize synthetic targets, thereby saving significant time and resources.

The Theoretical Framework: Density Functional Theory (DFT)

Why DFT for a Pyrrole Derivative?

For medium-sized organic molecules like our target compound, DFT strikes an optimal balance between computational accuracy and resource efficiency.[7][9] Unlike more computationally demanding ab initio methods, DFT approximates the many-electron system by calculating its electron density. This approach has been shown to produce highly accurate results for geometries, vibrational frequencies, and electronic properties of a wide range of organic systems.[10][11]

Selecting the Appropriate Functional and Basis Set

The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: The functional defines how the electron exchange and correlation energies are approximated. For organic molecules, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional that consistently provides reliable results for the structural and electronic properties of heterocyclic compounds.[9]

-

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. For robust calculations, a Pople-style split-valence basis set with polarization and diffuse functions is recommended. The 6-311+G(d,p) basis set is an excellent choice:

-

6-311: A triple-split valence basis set, providing flexibility for valence electrons.

-

+: Adds diffuse functions on heavy atoms, which are crucial for accurately describing lone pairs and regions of low electron density.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

-

This combination of B3LYP/6-311+G(d,p) has been successfully employed in computational studies of other pyrrole derivatives, making it an authoritative and trustworthy choice for this investigation.[11]

A Validated Computational Workflow

The theoretical analysis of the title compound follows a logical, multi-step process. Each step builds upon the last, ensuring that the final calculated properties are derived from a physically meaningful and stable molecular state. The overall workflow is a self-validating system, where the successful completion of one step (e.g., frequency analysis confirming a minimum) provides confidence in the subsequent calculations.

Caption: Computational workflow for theoretical analysis.

Analysis of Key Molecular Properties

This section describes the critical properties that can be elucidated from the computational workflow and their importance for chemical and pharmaceutical research.

Optimized Molecular Geometry

The geometry optimization calculation yields the equilibrium structure of the molecule at its lowest energy state. From this, one can extract precise data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding steric effects and the overall three-dimensional shape, which is a key determinant of its biological activity.

Table 1: Predicted Key Geometric Parameters (Illustrative)

| Parameter | Atom(s) | Predicted Value |

|---|---|---|

| Bond Lengths | ||

| C=O | ~1.22 Å | |

| N1-C(cyclopentyl) | ~1.48 Å | |

| C3-C(aldehyde) | ~1.45 Å | |

| Bond Angles | ||

| C2-C3-C4 | ~107.5° | |

| C3-C(aldehyde)=O | ~125.0° |

| Dihedral Angle | C4-C3-C(ald.)=O | ~180° (planar) or ~0° |

Note: These are expected values based on chemical principles. Actual calculated values would populate this table.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-